molecular formula C19H20ClN7O2 B10923477 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923477
M. Wt: 413.9 g/mol
InChI Key: RLMMLEAJBYDEPR-UHFFFAOYSA-N
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Description

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a pyrazole and oxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common approach is the reductive amination of aldehydes and ketones with a metal hydride reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include metal hydrides (e.g., NaBH4), oxidizing agents (e.g., KMnO4), and various catalysts to facilitate the reactions under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, modulating their activity, and altering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxazolo[5,4-b]pyridine derivatives, such as:

Uniqueness

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20ClN7O2

Molecular Weight

413.9 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20ClN7O2/c1-11(8-27-10-14(20)7-23-27)5-21-18(28)15-4-16(13-6-22-26(3)9-13)24-19-17(15)12(2)25-29-19/h4,6-7,9-11H,5,8H2,1-3H3,(H,21,28)

InChI Key

RLMMLEAJBYDEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCC(C)CN4C=C(C=N4)Cl

Origin of Product

United States

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